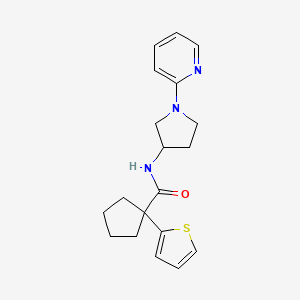

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CPP-115, is a compound that has been synthesized for its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that has been in use since the 1980s. CPP-115 has been found to have a similar mechanism of action to vigabatrin, but with improved pharmacological properties.

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

New pyridine, pyrazolopyridine, and furopyridine derivatives, including those with thiophenyl moieties, have been designed and synthesized for their potential anticancer activity. These compounds have shown significant in vitro inhibition against the CDK2 enzyme and cytotoxicity against various human cancer cell lines, highlighting their potential as anticancer agents. The structural requirements for CDK2 inhibitory activity have been explored, suggesting these compounds' relevance in designing new anticancer drugs (Abdel-Rahman et al., 2021).

Antimicrobial Activity

Derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine have been synthesized and screened for their bacteriostatic and antituberculosis activity. Some of these derivatives exhibited significant activity, indicating their potential in developing new antimicrobial agents (Miszke et al., 2008).

Antidepressant and Nootropic Agents

The synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone have demonstrated potential antidepressant and nootropic activities. These findings suggest the utility of such compounds in developing therapies for mental health disorders (Thomas et al., 2016).

Material Science Applications

Cyclometalated ruthenium complexes containing thiophenyl-pyridine ligands have been developed for dye-sensitized solar cell applications. These complexes exhibit promising photophysical behavior, including high efficiency of red phosphorescence, indicating their potential in enhancing the performance of solar energy devices (Li et al., 2014).

Chemosensors for Metal Ions

Naphthoquinone-based chemosensors incorporating pyridine and thiophenyl groups have been synthesized for detecting transition metal ions. These chemosensors show remarkable selectivity and sensitivity towards Cu2+ ions, demonstrating their potential in environmental monitoring and analytical chemistry applications (Gosavi-Mirkute et al., 2017).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to exhibit a wide range of pharmacological activities

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit diverse types of biological and pharmaceutical activities

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propiedades

IUPAC Name |

N-(1-pyridin-2-ylpyrrolidin-3-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3OS/c23-18(19(9-2-3-10-19)16-6-5-13-24-16)21-15-8-12-22(14-15)17-7-1-4-11-20-17/h1,4-7,11,13,15H,2-3,8-10,12,14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKLDGYAPPBPLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCN(C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-hydroxyethyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2811733.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide](/img/structure/B2811736.png)

![N-(2,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2811739.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2811740.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2811741.png)

![Spiro[3.4]octane-8-carboxylic acid](/img/structure/B2811742.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2811743.png)

![[1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate](/img/structure/B2811744.png)

![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid](/img/structure/B2811751.png)

![2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B2811752.png)

![4-((3-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2811754.png)